

structure-activity relationship (SAR) studies of tert-Butylurea analogs

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Compound of Interest

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Tert-Butylurea Analogs in Kinase Inhibition: A Comparative Guide

The **tert-butylurea** moiety is a key pharmacophore in a variety of kinase inhibitors, demonstrating significant potential in the development of targeted therapies for cancer and other diseases. This guide provides a comparative analysis of two distinct classes of **tert-butylurea**-containing analogs: N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors and bis-aryl urea derivatives as LIM domain kinase (LIMK) inhibitors. We present a detailed examination of their structure-activity relationships (SAR), supported by quantitative experimental data, and provide comprehensive experimental protocols for key biological assays.

N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs as FLT3 Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.^{[1][2]} Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.^{[3][4][5]} A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and evaluated as potent FLT3 inhibitors.^{[3][5][6][7][8]}

Structure-Activity Relationship (SAR) Studies

The SAR studies for this class of compounds focused on modifications of the fused rings attached to the phenylurea core. The data reveals that the nature and substitution pattern of this ring system significantly impact both the inhibitory activity against the FLT3 kinase and the anti-proliferative effects on FLT3-ITD-bearing MV4-11 cells.[3][5]

Table 1: SAR of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs against FLT3 and MV4-11 Cells

Compound ID	R Group (Fused Ring)	FLT3 Inhibition IC50 (nM)	MV4-11 Cell Viability IC50 (nM)
1a	Imidazo[1,2-a]pyridine	15.3 ± 2.1	8.7 ± 1.5
1b	7-Methoxyimidazo[1,2-a]pyridine	3.2 ± 0.5	1.1 ± 0.2
1c	7-Fluoroimidazo[1,2-a]pyridine	8.9 ± 1.2	4.3 ± 0.8
1d	Imidazo[1,2-a]pyrimidine	25.6 ± 3.4	15.2 ± 2.9
1e	Imidazo[2,1-b][3,4]thiazole	42.1 ± 5.8	28.9 ± 4.1

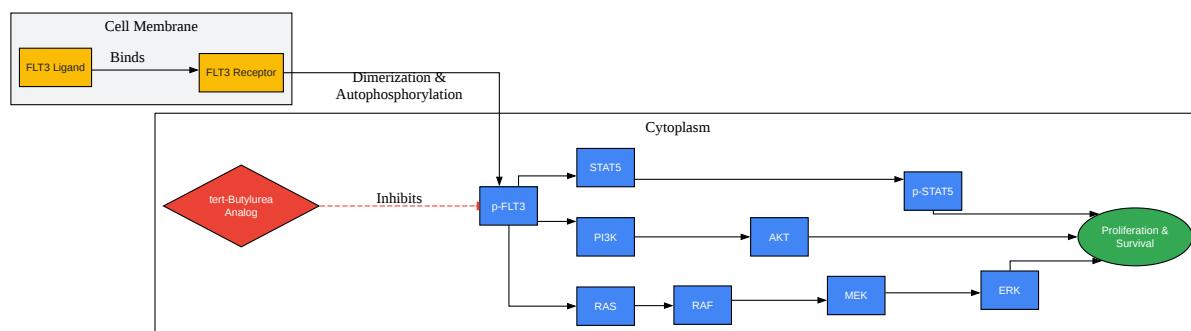
Data presented in this table is a representative summary based on publicly available research and is intended for comparative purposes.[3][5]

Key findings from the SAR studies indicate that the imidazo[1,2-a]pyridine scaffold is a privileged structure for potent FLT3 inhibition. Furthermore, substitution at the 7-position of this ring system with a methoxy group, as seen in compound 1b, leads to a significant enhancement in both biochemical and cellular activity.

FLT3 Signaling Pathway

FLT3 signaling is initiated by the binding of its ligand (FLT3L), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/MAPK,

PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[3][4][9][10][11] In AML, activating mutations like internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 lead to constitutive, ligand-independent activation of these oncogenic signaling cascades.



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FLT3 signaling pathway and the inhibitory action of **tert-butylurea** analogs.

Bis-Aryl Urea Derivatives as LIMK Inhibitors

LIM domain kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in regulating actin cytoskeletal dynamics through the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor.[12][13][14] Dysregulation of LIMK activity is implicated in cancer cell invasion and metastasis, making it an attractive target for anti-cancer drug development.[13][14] Systematic SAR studies on bis-aryl urea derivatives have led to the discovery of potent and selective LIMK inhibitors.[11][15][16][17]

Structure-Activity Relationship (SAR) Studies

The optimization of bis-aryl urea derivatives as LIMK inhibitors involved modifications at both the hinge-binding moiety and the terminal phenyl ring. The data highlights the importance of specific heterocyclic systems for potent LIMK1 inhibition and selectivity over other kinases like ROCK.

Table 2: SAR of Bis-Aryl Urea Derivatives against LIMK1 and Cofilin Phosphorylation

Compound ID	Hinge-Binding Moiety	Terminal Phenyl Substitution	LIMK1 IC ₅₀ (nM)	p-Cofilin IC ₅₀ (μM)
2a	3-Aminopyrazole	4-Fluorophenyl	5,200	>10
2b	7-Azaindole	4-Fluorophenyl	22	0.85
2c	7-Azaindole	3-Chloro-4-fluorophenyl	15	0.62
2d	Pyrrolo[2,3-b]pyridine	4-Fluorophenyl	8	0.41
2e	Pyrrolo[2,3-b]pyridine	3-Chloro-4-fluorophenyl	5	0.29

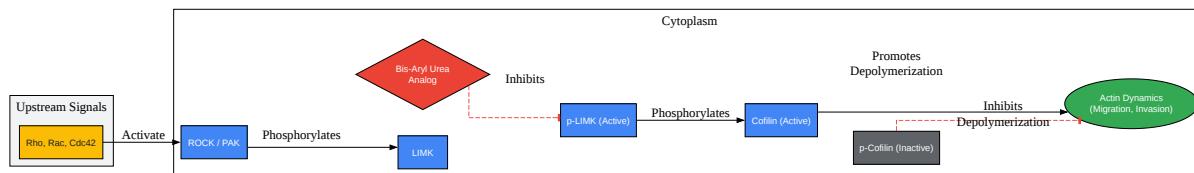
Data presented in this table is a representative summary based on publicly available research and is intended for comparative purposes.[\[11\]](#)[\[15\]](#)[\[16\]](#)

The SAR data indicates that aza-indole and pyrrolopyridine moieties are highly effective as hinge-binding groups. Substitutions on the terminal phenyl ring are well-tolerated, and electron-withdrawing groups at the 3- and 4-positions can further enhance inhibitory potency.

LIM Kinase Signaling Pathway

LIM kinases are downstream effectors of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[\[13\]](#)[\[14\]](#) These GTPases activate upstream kinases such as ROCK and PAK, which in turn phosphorylate and activate LIMK.[\[13\]](#) Activated LIMK then phosphorylates cofilin at Serine-3, inhibiting its actin-severing activity.[\[18\]](#)[\[19\]](#) This leads to the accumulation of F-actin,

promoting the formation of stress fibers and focal adhesions, which are critical for cell migration and invasion.



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LIM kinase signaling pathway and the inhibitory action of bis-aryl urea analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of kinase inhibitors. Below are standardized methodologies for the key assays cited in this guide.

FLT3 Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of test compounds on the enzymatic activity of the FLT3 kinase.

Objective: To determine the IC₅₀ value of **tert-butylurea** analogs against FLT3 kinase.

Materials:

- Recombinant human FLT3 kinase
- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- ATP

- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
- In a multi-well plate, add the FLT3 enzyme, the substrate, and the diluted test compound or vehicle control (DMSO).
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for FLT3.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.^{[1][20]} This typically involves two steps: first, adding the ADP-Glo™ Reagent to deplete unused ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

MV4-11 Cell Viability Assay

This assay measures the effect of test compounds on the proliferation and viability of the FLT3-dependent AML cell line, MV4-11.^[21]

Objective: To determine the IC50 value of **tert-butylurea** analogs in a cellular context.

Materials:

- MV4-11 human acute monocytic leukemia cell line[21][22]
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Test compounds dissolved in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent[23]
- White, clear-bottom 96-well plates
- Humidified incubator (37°C, 5% CO2)
- Luminometer

Procedure:

- Seed MV4-11 cells at a density of 5×10^4 cells/well in a 96-well plate in a final volume of 100 μL of culture medium.[24]
- Prepare a serial dilution of the test compounds in culture medium from a DMSO stock.
- Add the diluted compounds to the wells. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
- Incubate the plate for 72 hours in a humidified incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition of cell viability for each concentration and determine the IC50 value.[\[23\]](#)

LIMK1 Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of test compounds on the enzymatic activity of LIMK1.

Objective: To determine the IC50 value of bis-aryl urea analogs against LIMK1.

Materials:

- Recombinant human LIMK1
- Recombinant human cofilin-1 (substrate)[\[25\]](#)
- ATP
- Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)[\[26\]](#)
- Test compounds dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system[\[27\]](#)[\[28\]](#)
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare a serial dilution of the test compounds in the kinase assay buffer.
- In a 96-well plate, add the recombinant LIMK1 enzyme, cofilin substrate, and the diluted test compound or vehicle control.
- Initiate the kinase reaction by adding ATP.

- Incubate the reaction mixture at room temperature for 1 hour.
- Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[27]
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition and determine the IC50 value.

Cofilin Phosphorylation Assay (Cell-Based)

This assay determines the ability of test compounds to inhibit LIMK activity within a cellular environment by measuring the phosphorylation of its substrate, cofilin.

Objective: To assess the cellular potency of bis-aryl urea analogs by measuring the inhibition of cofilin phosphorylation.

Materials:

- A suitable cell line (e.g., PC-3 prostate cancer cells)
- Complete culture medium
- Test compounds dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment and reagents

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with the primary antibody against phospho-cofilin.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for total cofilin as a loading control.
- Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal. Determine the IC50 value for the inhibition of cofilin phosphorylation.[\[26\]](#)

General experimental workflows for the evaluation of FLT3 and LIMK inhibitors.

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